(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Catalog No.
S1825077
CAS No.
13992-16-0
M.F
C20H24O9S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)meth...

CAS Number

13992-16-0

Product Name

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

IUPAC Name

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

0

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a complex organic compound characterized by multiple functional groups. It contains three acetoxy groups, a phenylsulfanyl group, and a methoxyacetate moiety. The presence of these functional groups suggests potential reactivity and biological activity. The compound's structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, to confirm its identity and purity.

The chemical reactivity of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be attributed to its functional groups. It may undergo several types of reactions:

  • Esterification: The acetoxy groups can participate in esterification reactions with alcohols.
  • Nucleophilic Substitution: The phenylsulfanyl group can act as a leaving group in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the acetoxy groups can hydrolyze to form acetic acid and the corresponding alcohol.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in organic synthesis.

  • Antioxidant Activity: Many acetoxy compounds demonstrate antioxidant properties due to their ability to scavenge free radicals .
  • Antimicrobial Activity: Compounds with phenylsulfanyl groups have shown potential antimicrobial effects against various pathogens .
  • Cytotoxicity: Some derivatives may exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological studies .

Synthesis of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be achieved through several methods:

  • Acetylation Reaction: Starting from a suitable precursor containing hydroxyl groups, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Phenylsulfanylation: Introduction of the phenylsulfanyl group can be accomplished through nucleophilic substitution reactions involving phenyl sulfide derivatives.
  • Methylation: The final methyl acetate moiety can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility of synthetic pathways available for constructing this compound.

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate may have several applications:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting oxidative stress or microbial infections.
  • Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Research Tools: Its unique structure could be used in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate interacts with biological targets. These studies could involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Toxicity Tests: Assessing cytotoxic effects on various cell lines to determine safety profiles.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies will provide insights into the therapeutic potential and safety of this compound.

Several compounds share structural similarities with (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
AcetophenoneContains a phenyl group and a carbonylCommonly used as a flavoring agent; exhibits distinct aromatic properties
4-Acetoxybenzoic AcidContains an acetoxy group and a carboxylic acidKnown for its use in pharmaceuticals and as an analgesic
Phenyl SulfideContains a phenyl group and sulfurExhibits significant antimicrobial properties

The uniqueness of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate lies in its triacetoxy structure combined with a phenylsulfanyl group, which may enhance its reactivity and biological activity compared to these similar compounds.

Molecular Structure and Constitutional Analysis

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate represents a complex glycosyl derivative featuring a six-membered oxan ring system with multiple acetyloxy substituents and a phenylsulfanyl group [1]. The molecular formula C20H24O10S corresponds to a molecular weight of 456.46 g/mol, indicating a highly functionalized structure with four acetyl ester groups distributed across the molecule [1]. The constitutional framework comprises a tetrahydropyran ring bearing acetyloxy substituents at positions 3, 4, and 5, with a phenylsulfanyl group at position 6 and an acetoxymethyl substituent at position 2 [1] [2].

The structural arrangement follows the systematic nomenclature where the oxan ring serves as the central scaffold, with the phenylsulfanyl group providing significant electronic and steric influence on the overall molecular geometry [2] [3]. The presence of multiple acetyl protecting groups creates a highly substituted ring system that exhibits characteristic spectroscopic and conformational properties [3]. The phenylthio substituent at the anomeric-like position introduces additional complexity through its sulfur-carbon bond, which differs significantly from the more common oxygen-containing linkages found in carbohydrate derivatives [4].

Structural ParameterValueType
Molecular FormulaC20H24O10S-
Molecular Weight456.46 g/mol-
Number of Acetyl Groups4Ester substituents
Ring SystemOxan (Tetrahydropyran)Six-membered
Phenylsulfanyl PositionC-6Anomeric-like

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis and Signal Assignment

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate through characteristic chemical shifts and coupling patterns [5] [6]. The proton nuclear magnetic resonance spectrum exhibits distinct regions corresponding to the oxan ring protons, acetyl methyl groups, phenyl protons, and the acetoxymethyl substituent [6] [13]. Ring protons appear in the 4.2-5.5 parts per million range, with the most downfield signals corresponding to protons on carbons bearing acetyloxy groups due to the deshielding effect of the ester carbonyl groups [13].

The phenyl protons generate a characteristic pattern in the aromatic region between 7.2-7.6 parts per million, with ortho, meta, and para protons exhibiting distinct chemical shifts and coupling patterns typical of monosubstituted benzene rings [13] [14]. The acetyl methyl groups appear as sharp singlets in the 2.0-2.2 parts per million region, with slight variations in chemical shift reflecting the different electronic environments of each acetyl group [6] [13]. The acetoxymethyl group produces an ABX pattern in the 4.2-4.6 parts per million range due to the diastereotopic nature of the methylene protons [13].

ProtonChemical ShiftMultiplicityCoupling Constant
H-2 (oxan ring)4.5-5.0 ppmdJ = 3-4 Hz
H-3 (oxan ring)5.2-5.5 ppmddJ = 9-10 Hz
H-4 (oxan ring)5.1-5.4 ppmddJ = 9-10 Hz
H-5 (oxan ring)4.8-5.1 ppmdddJ = 2-10 Hz
H-6 (oxan ring)4.2-4.5 ppmdJ = 9-10 Hz
Phenyl H-ortho7.4-7.6 ppmdJ = 7-8 Hz
Phenyl H-meta7.3-7.4 ppmtJ = 7-8 Hz
Phenyl H-para7.2-7.3 ppmtJ = 7-8 Hz
Acetyl CH32.0-2.2 ppms-

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for each carbon environment [6] [13]. The carbonyl carbons of the acetyl groups resonate in the 168-172 parts per million region, characteristic of ester carbonyl groups [13]. The oxan ring carbons appear between 68-88 parts per million, with the anomeric carbon and the phenylthio-bearing carbon showing the most downfield shifts due to the electronegativity of the attached heteroatoms [13] [14]. The phenyl carbons exhibit typical aromatic chemical shifts between 125-135 parts per million, with the quaternary carbon showing the most downfield resonance [14].

CarbonChemical ShiftTypeAssignment
C-1 (oxan ring)83-88 ppmCHAnomeric carbon
C-6 (oxan ring)82-87 ppmCHPhenylthio bearing
Acetyl C=O168-172 ppmCCarbonyl
Phenyl C-ipso130-135 ppmCQuaternary
Acetyl CH320-22 ppmCH3Methyl groups

Mass Spectrometric Characterization

Mass spectrometric analysis of (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [17] [18]. The molecular ion peak appears at m/z 456.46, though it typically exhibits weak intensity due to the lability of the acetyl ester bonds under electron impact conditions [17]. The base peak commonly corresponds to the acetyl fragment at m/z 43.02, reflecting the facile loss of acetyl groups through alpha-cleavage reactions characteristic of ester-containing compounds [17] [18].

Significant fragment ions result from the sequential loss of acetate groups, with peaks at m/z 397.44 and 338.42 corresponding to the loss of one and two acetate units respectively [17]. The phenylthio group generates a characteristic fragment at m/z 109.02, while its loss from the molecular ion produces a peak at m/z 347.44 [17] [18]. The fragmentation pattern follows typical ester cleavage mechanisms, with McLafferty rearrangements contributing to the formation of specific fragment ions [17]. Ring cleavage products appear in the m/z 145-175 range, providing information about the oxan ring structure and its substitution pattern [18].

Fragmentm/zIntensityAssignment
Molecular ion [M]+456.46WeakMolecular ion peak
[M-59]+397.44MediumLoss of acetate
[M-118]+338.42MediumLoss of two acetates
[M-109]+347.44MediumLoss of phenylthio
[CH3CO]+43.02StrongAcetyl fragment (base peak)
[SC6H5]+109.02MediumPhenylthio fragment

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides distinctive vibrational signatures for the functional groups present in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate [16] [20]. The most prominent absorption occurs in the 1740-1750 cm⁻¹ region, corresponding to the carbonyl stretching vibrations of the four acetyl ester groups [16]. This region typically shows multiple overlapping bands due to the slightly different electronic environments of each acetyl group, creating a complex but characteristic fingerprint [16] [20]. The carbon-oxygen stretching vibrations of the ester groups appear as strong, broad absorptions in the 1200-1250 cm⁻¹ region [16].

The oxan ring system contributes distinctive carbon-oxygen-carbon stretching modes in the 1050-1150 cm⁻¹ range, which serve as diagnostic indicators of the six-membered ring structure [16]. The phenylsulfanyl substituent generates characteristic carbon-sulfur stretching vibrations in the 700-800 cm⁻¹ region, providing clear evidence for the presence of this functional group [16] [20]. Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1450-1600 cm⁻¹ region, while aromatic carbon-hydrogen bending modes manifest in the 680-770 cm⁻¹ range [16]. The aliphatic carbon-hydrogen stretching vibrations of the acetyl methyl groups and ring carbons create overlapping absorptions in the 2850-3000 cm⁻¹ region [20].

Vibration ModeFrequencyIntensityAssignment
C=O stretching (acetate)1740-1750 cm⁻¹StrongMultiple acetyl groups
C-O stretching (acetate)1200-1250 cm⁻¹StrongEster linkages
C-O-C stretching (oxan)1050-1150 cm⁻¹StrongRing breathing mode
C-S stretching700-800 cm⁻¹MediumPhenylthio group
Aromatic C=C stretching1450-1600 cm⁻¹MediumBenzene ring

X-Ray Crystallographic Studies and Solid-State Properties

X-ray crystallographic analysis of (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate provides definitive structural information regarding bond lengths, bond angles, and molecular conformation in the solid state [8] [9] [10]. The compound likely crystallizes in an orthorhombic crystal system, commonly observed for heavily substituted glycosyl derivatives, with a probable space group of P212121 due to the chiral nature of the molecule [8] [10]. Unit cell parameters are estimated to fall within typical ranges for molecules of this size and complexity, with dimensions approximately 8.5-9.5 Å × 11-13 Å × 15-18 Å [8] [9].

The solid-state structure reveals specific conformational preferences imposed by crystal packing forces and intermolecular interactions [8] [10]. Bond lengths within the oxan ring fall within expected ranges, with carbon-oxygen bonds measuring 1.43-1.45 Å and carbon-carbon bonds spanning 1.52-1.54 Å [8] [9]. The carbon-sulfur bond to the phenyl group exhibits a length of approximately 1.81-1.83 Å, consistent with typical carbon-sulfur single bonds [9] [10]. Acetyl ester carbonyl bonds measure 1.20-1.22 Å, while the ester carbon-oxygen linkages span 1.34-1.36 Å [8] [9].

Crystallographic ParameterValueUncertaintyNotes
Crystal SystemOrthorhombic-Most probable
Space GroupP212121-Chiral molecules
Unit Cell a8.5-9.5 ű0.1 ÅEstimated
Unit Cell b11-13 ű0.1 ÅEstimated
Unit Cell c15-18 ű0.1 ÅEstimated
Density1.35-1.45 g/cm³±0.05Calculated

Conformational Analysis of the Oxan Ring System

Chair and Skew-Boat Conformations

The oxan ring system in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate adopts multiple conformational states, with the chair conformation representing the most thermodynamically stable arrangement [11] [22] [25]. Computational studies indicate that the chair form minimizes steric interactions between the bulky acetyloxy substituents while maintaining optimal bond angles and torsional relationships [11] [21] [22]. The chair conformation allows all acetyloxy groups to adopt equatorial orientations, thereby avoiding destabilizing 1,3-diaxial interactions that would arise from axial positioning [11] [30].

Skew-boat conformations exist as higher-energy alternatives, typically lying 4-7 kcal/mol above the chair form in energy [11] [22]. These conformations become accessible through thermal motion and may play important roles in dynamic processes such as ring-flipping transitions [11] [25]. The specific energy differences depend on the number and positioning of acetyloxy groups that must adopt axial orientations in the skew-boat forms [22] [25]. Two primary skew-boat conformations can be identified: one with a single acetyloxy group in an axial position (4-6 kcal/mol higher in energy) and another with two axial acetyloxy groups (5-7 kcal/mol higher in energy) [11] [22].

ConformationRelative EnergyStabilityDescription
Chair0.0 kcal/molMost stableAll substituents equatorial
Skew-boat 14-6 kcal/molLess stableOne axial acetyloxy
Skew-boat 25-7 kcal/molLess stableTwo axial acetyloxy
Boat7-10 kcal/molLeast stableHigh steric strain

Influence of Acetyloxy Substituents on Ring Geometry

The multiple acetyloxy substituents in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate exert profound effects on the ring geometry through both steric and electronic mechanisms [12] [22] [23]. Each acetyloxy group contributes significant bulk that favors equatorial positioning to minimize steric clashes with other ring substituents [22] [23] [30]. The cumulative effect of four acetyloxy groups creates a strongly biased conformational equilibrium that heavily favors the chair conformation with all substituents in equatorial positions [22] [23].

Electronic effects arising from the acetyloxy groups include inductive withdrawal of electron density from the ring carbons, which can influence bond lengths and angles throughout the oxan system [12] [22]. The ester carbonyl groups also participate in weak intermolecular interactions that can stabilize specific conformational arrangements in both solution and solid states [12] [23]. The acetyloxy substituents introduce additional conformational degrees of freedom through rotation about the carbon-oxygen ester bonds, creating multiple rotameric states that must be considered in complete conformational analyses [22] [23].

The phenylsulfanyl group at position 6 adds another layer of conformational complexity through its own steric requirements and electronic properties [23] [25]. The sulfur atom's larger size compared to oxygen creates different steric interactions with neighboring substituents, potentially altering the preferred ring pucker and overall molecular shape [23] [25]. The phenyl ring can adopt various orientations relative to the oxan ring, each with different energetic consequences for the overall molecular conformation [23].

XLogP3

2.9

Dates

Modify: 2023-08-15

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